molecular formula C10H16N4O3 B3010995 (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol CAS No. 941083-91-6

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol

Cat. No.: B3010995
CAS No.: 941083-91-6
M. Wt: 240.263
InChI Key: UIVIXABTNWYYHP-UHFFFAOYSA-N
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Description

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C10H16N4O3 It is a pyrimidine derivative that contains functional groups such as an amino group, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-amino-4-methoxy-6-chloropyrimidine with morpholine under controlled conditions.

    Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where the chlorine atom in the pyrimidine ring is replaced by a hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-methoxy-6-methylpyrimidin-5-yl)methanol
  • (2-Amino-4-methoxy-6-ethylpyrimidin-5-yl)methanol
  • (2-Amino-4-methoxy-6-phenylpyrimidin-5-yl)methanol

Uniqueness

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The morpholine ring enhances the compound’s solubility and stability, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

(2-amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h15H,2-6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVIXABTNWYYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1CO)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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